molecular formula C9H10BrClO2 B14385482 2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate CAS No. 89752-66-9

2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate

Cat. No.: B14385482
CAS No.: 89752-66-9
M. Wt: 265.53 g/mol
InChI Key: FBHLZGSMABWTCB-UHFFFAOYSA-N
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Description

2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate is an organic compound characterized by the presence of both chlorine and bromine atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate typically involves the reaction of 2-chloroprop-2-en-1-ol with 4-bromohexa-2,4-dienoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions may include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its utility in multiple fields of research make it a valuable compound .

Properties

CAS No.

89752-66-9

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

2-chloroprop-2-enyl 4-bromohexa-2,4-dienoate

InChI

InChI=1S/C9H10BrClO2/c1-3-8(10)4-5-9(12)13-6-7(2)11/h3-5H,2,6H2,1H3

InChI Key

FBHLZGSMABWTCB-UHFFFAOYSA-N

Canonical SMILES

CC=C(C=CC(=O)OCC(=C)Cl)Br

Origin of Product

United States

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